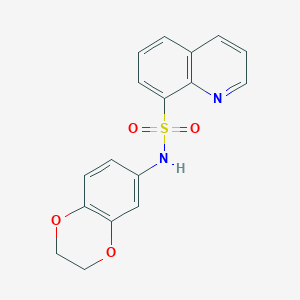

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their antibacterial properties and are used in various medical applications . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications

Antibacterial Activity

This compound has shown potential in inhibiting bacterial biofilm growth. It was particularly effective against Bacillus subtilis, with a significant percentage of bacterial biofilm growth inhibition .

Alzheimer’s Disease Treatment

The synthesis of new sulfonamides, including derivatives of MLS000086939, has been explored as potential agents for treating Alzheimer’s disease .

Anticancer Agents

Derivatives of 2,3-dihydro-1,4-benzodioxin, a related moiety to MLS000086939, have been used as anticancer agents. While not directly linked to MLS000086939, this suggests potential research applications in cancer treatment .

Artificial Sweeteners

Similarly, related derivatives have been used as artificial sweeteners. This indicates a possible application in food science and technology .

Estrogenic Agents

Some derivatives have been noted for their estrogenic activity, which could be relevant in hormonal studies or therapies .

Antioxidants

The antioxidant properties of related compounds suggest that MLS000086939 could be researched for its potential antioxidant effects .

Serotonin Inhibitors

Given that similar compounds have been used as serotonin inhibitors, there may be implications for MLS000086939 in neurological or psychiatric research .

Antimycotic Agents

Finally, the use of related benzodioxin derivatives as antimycotic agents points to possible applications in antifungal research or treatment .

Mechanism of Action

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide, also known as MLS000086939, is a type of sulfonamide . Sulfonamides are known to inhibit proteases , carbonic anhydrase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .

Mode of Action

Sulfonamides, including MLS000086939, achieve their inhibitory effects by coordinating their SO2NH- anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity . This interaction blocks the enzyme’s function, leading to the therapeutic effects of the drug.

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By blocking the folate synthetase enzyme, sulfonamides impede folic acid synthesis, which inhibits bacterial growth and multiplication without killing them .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract . They are metabolized in the liver, and inactive compounds are excreted through bile or feces

Result of Action

The result of the action of MLS000086939, like other sulfonamides, is the inhibition of bacterial growth and multiplication . This is achieved by blocking the synthesis of folic acid, a crucial component for bacterial cell growth .

Safety and Hazards

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-24(21,16-5-1-3-12-4-2-8-18-17(12)16)19-13-6-7-14-15(11-13)23-10-9-22-14/h1-8,11,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUNULDGWUSQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)

![1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2987651.png)

![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)

![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)

![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2987655.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2987659.png)